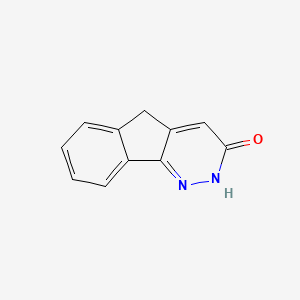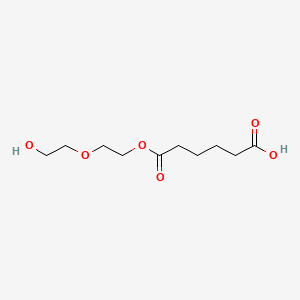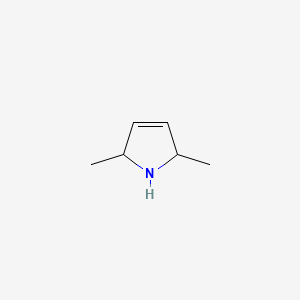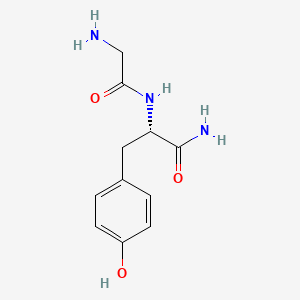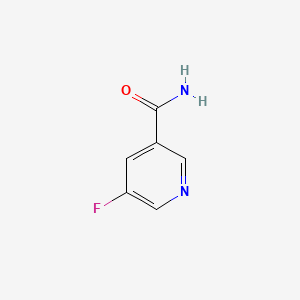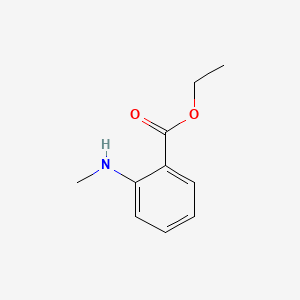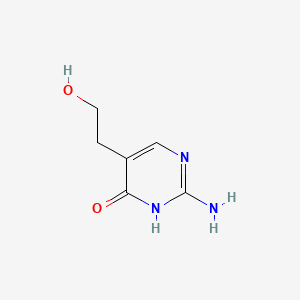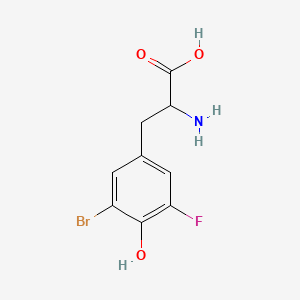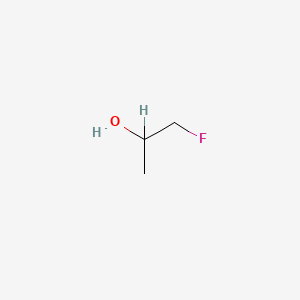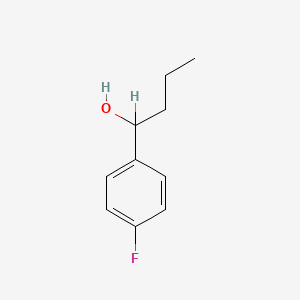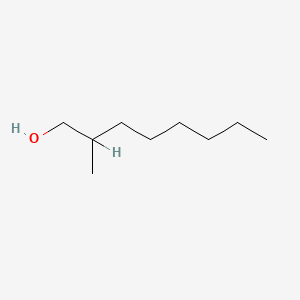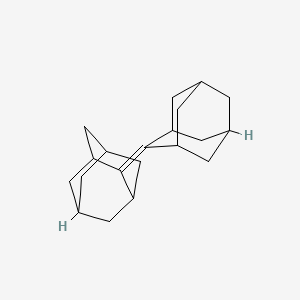
Biadamantylidene
概要
説明
Biadamantylidene is a chemical compound with the molecular formula C20H28 . It has an average mass of 268.436 Da and a monoisotopic mass of 268.219116 Da . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
Biadamantylidene has a complex molecular structure with 8 defined stereocenters . It contains a total of 53 bonds, including 25 non-H bonds, 1 multiple bond, 1 double bond, 8 six-membered rings, and 6 eight-membered rings .科学的研究の応用
Organic Synthesis
Biadamantylidene is used in organic synthesis, particularly in [2π + 2π]-cycloaddition reactions. Its unique structure allows for significant shielding of the C=C double bond, which is crucial for high entropy and volume of activation in these reactions . This property is essential for synthesizing complex organic compounds.
High-Pressure Chemistry
The effects of high hydrostatic pressure on the reaction rates of Biadamantylidene with various substrates have been studied . Understanding these effects is vital for developing new synthetic methods under extreme conditions, which can be applied in materials science and pharmaceuticals.
Solvent Effects on Reaction Rates
Biadamantylidene’s reaction rates are surprisingly weakly dependent on solvent polarity . This characteristic makes it an interesting subject for studying solvent effects on organic reactions, providing insights into reaction mechanisms and guiding the choice of solvents for industrial applications.
Thermodynamic Studies
The exothermic nature of Biadamantylidene’s reactions and its quantitative yield in certain temperature ranges make it a suitable candidate for thermodynamic studies . These studies can lead to a better understanding of reaction energetics and the design of energy-efficient processes.
Kinetic Studies
Kinetic studies involving Biadamantylidene can reveal the influence of temperature, solvent nature, and pressure on reaction rates . Such studies are fundamental in chemical kinetics and can inform the optimization of reaction conditions in synthetic chemistry.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound participates in [2π + 2π]-cycloaddition reactions . The specific targets within these reactions could vary depending on the reaction partners and conditions.
Mode of Action
Biadamantylidene interacts with its targets primarily through its C=C double bond . This bond participates in [2π + 2π]-cycloaddition reactions, which are a type of chemical reaction where two π bonds are broken and two new σ bonds are formed, resulting in the formation of a cyclic product .
Biochemical Pathways
Its involvement in [2π + 2π]-cycloaddition reactions suggests it could influence pathways where such reactions are critical . The downstream effects would depend on the specific biochemical context and the reaction partners involved.
Result of Action
The molecular and cellular effects of Biadamantylidene’s action would largely depend on the specific biochemical context and the reaction partners involved in the [2π + 2π]-cycloaddition reactions . The resulting cyclic products could have various effects depending on their nature and the cellular context.
Action Environment
The action of Biadamantylidene is influenced by environmental factors such as temperature and solvent nature . For instance, the rate of the [2π + 2π]-cycloaddition reactions involving Biadamantylidene has been found to be influenced by these factors . These environmental factors could therefore influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-(2-adamantylidene)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30541-56-1 | |
| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


